Azane;sulfane
Description
Historical Trajectories and Foundational Research in Azane (B13388619);sulfane Chemistry
The study of nitrogen-sulfur chemistry has a long history, with early investigations dating back to the nineteenth century. jyu.fi Foundational research in this area laid the groundwork for understanding the synthesis, structure, and properties of key sulfur-nitrogen compounds. Early theoretical and experimental studies focused on the purported aromatic character of cyclic sulfur-nitrogen molecules and ions, as well as the intriguing properties and reactions of compounds like tetrasulfur tetranitride (S₄N₄) and the conducting polymer polythiazyl ((SN)ₓ). rsc.org
Evolution of Synthetic Methodologies for Azane and Sulfane Architectures
The synthesis of nitrogen-sulfur compounds has evolved significantly over time. Early methods for preparing binary sulfur nitrides, such as tetrasulfur tetranitride (S₄N₄), involved reactions like the reaction of disulfur (B1233692) dichloride (S₂Cl₂) with ammonia (B1221849) or ammonium (B1175870) chloride. scribd.com S₄N₄ itself serves as a precursor to a variety of other sulfur-nitrogen compounds. wikipedia.org The synthesis of other species, like disulfur dinitride (S₂N₂), was achieved from S₄N₄. scribd.com The development of synthetic methodologies has been crucial for accessing the diverse range of known nitrogen-sulfur architectures, including rings and chains of alternating sulfur and nitrogen atoms. acs.org
Paradigms in Structural Characterization of Azane;sulfane Compounds
Structural characterization has been fundamental to understanding the nature of nitrogen-sulfur compounds. Techniques such as X-ray crystallography have been extensively used to determine the solid-state structures of these compounds, revealing unusual bonding arrangements and molecular geometries. wikipedia.orgtandfonline.comacs.orgresearchgate.net For instance, S₄N₄ adopts a unique "extreme cradle" structure with D₂d symmetry, characterized by transannular sulfur-sulfur interactions. wikipedia.org Spectroscopic methods, including NMR and IR spectroscopy, have also played a vital role in elucidating the structures and bonding in solution and solid states. tandfonline.com More recently, advanced techniques like Fourier Transform Ion Cyclotron Mass Spectrometry (FT-ICR MS) have been employed for the detailed characterization of complex nitrogen and sulfur species in various matrices. ifpenergiesnouvelles.frresearchgate.net
Early Theoretical and Computational Approaches in Nitrogen-Sulfur Chemistry
Theoretical and computational chemistry have been instrumental in unraveling the electronic structures and bonding in nitrogen-sulfur compounds, which can be quite complex. jyu.fi Early theoretical investigations often focused on the concept of delocalized π bonding and aromaticity in cyclic S-N systems. scribd.comacs.org Computational methods, including ab initio and density functional theory (DFT) calculations, have been applied to predict spectroscopic properties, analyze bonding, and study reaction mechanisms. jyu.firsc.orgnih.gov These early computational efforts helped to rationalize the structures and reactivity observed experimentally and provided insights into the unique electronic nature of these molecules. jyu.fi
Contemporary Significance and Research Frontiers of this compound Chemistry
Contemporary research in this compound chemistry continues to push the boundaries of synthesis, characterization, and theoretical understanding, exploring new structures and applications.
Emerging Roles in Novel Chemical Entities and Catalytic Systems
Nitrogen-sulfur compounds are increasingly finding roles in the design of novel chemical entities with tailored properties. This includes the synthesis of new heterocyclic systems containing nitrogen and sulfur, which are of interest in various fields, including medicinal chemistry and materials science. researchgate.netmdpi.com Furthermore, nitrogen and sulfur functionalities are crucial in the development of catalytic systems. While nitrogen and sulfur compounds can act as catalyst poisons in some processes like hydrodesulfurization and hydrodenitrogenation, research is ongoing to develop catalysts that are tolerant to or can effectively convert these species. analytik-jena.commdpi.comacs.orgacs.orgresearchgate.net The strategic incorporation of nitrogen and sulfur into ligand design or catalyst frameworks is an active area of research for various catalytic transformations.
Structure
2D Structure
Properties
IUPAC Name |
azane;sulfane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2H3N.H2S/h2*1H3;1H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXXGWUQNRMPNKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
N.N.S | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H8N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
68.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for Azane;sulfane Scaffolds
Strategies for Carbon-Nitrogen and Carbon-Sulfur Bond Formation in Azane (B13388619);sulfane Derivatives
The formation of carbon-nitrogen (C-N) and carbon-sulfur (C-S) bonds is a cornerstone in the synthesis of azane;sulfane derivatives. A variety of strategies have been developed to achieve this, ranging from classical condensation and cyclization reactions to modern metal-catalyzed couplings and oxidative approaches nih.govresearchgate.net. The choice of method often depends on the desired molecular architecture, the nature of the functional groups present, and the need for selectivity and efficiency.
Cyclization and Heterocyclic Ring Synthesis Techniques
Cyclization reactions are particularly important for constructing nitrogen- and sulfur-containing heterocycles, which are prevalent this compound scaffolds. Numerous methods exist for the synthesis of common N,S heterocycles such as thiazoles, thiadiazoles, thiazines, and benzothiazoles ijarst.ingreyhoundchrom.comiitg.ac.inconicet.gov.ar.
One prominent method for thiazole (B1198619) synthesis is the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides conicet.gov.arnih.govmdpi.com. Another approach is the Cook-Heilbron synthesis, which utilizes the condensation of α-aminonitriles with carbon disulfide conicet.gov.arnih.gov.
Thiadiazoles, such as 1,3,4-thiadiazoles, can be synthesized through the cyclization of N,N′-diacylhydrazines with phosphorus sulfides like P₂S₅ or Lawesson's reagent beilstein-journals.orgtandfonline.com. Thiosemicarbazides are also common precursors for 2-amino-1,3,4-thiadiazoles, undergoing cyclization upon treatment with acylating or dehydrating agents greyhoundchrom.combeilstein-journals.orgtandfonline.combeilstein-journals.org.
The synthesis of thiazines, including 4H-1,3-thiazines and 1,4-benzothiazines, can be achieved through intramolecular cyclizations or reactions between thioureas or thioamides and Michael acceptors iitg.ac.inresearchgate.netresearchgate.net. For instance, 4H-1,3-thiazines can be obtained from N-(3-oxoalkyl)dithiocarbamates using concentrated sulfuric acid. iitg.ac.in Benzothiazoles are often synthesized by the condensation of 2-aminothiophenol (B119425) with various carbonyl or cyano compounds nih.govresearchgate.netrsc.orgigi-global.com. This can be achieved under various conditions, including ultrasonic irradiation or with the aid of catalysts like nanoparticles or metal salts researchgate.netrsc.org.
Specific examples of cyclization reactions include the synthesis of indolo-triazolo-pyridazinethiones from a triazole-thione derivative and aromatic aldehydes under acidic conditions, followed by coupling with 2,3-bis(bromomethyl)quinoxaline (B1328767) to form complex fused systems mdpi.comnih.govmdpi.combiorxiv.org. This method demonstrates the construction of intricate nitrogen and sulfur heterocyclic systems through controlled cyclization and subsequent coupling reactions. mdpi.comnih.govmdpi.combiorxiv.org
Data on the yields of indolo-triazolo-pyridazinethiones (7–16) synthesized from 4-amino-5-(1H-indol-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione (1) and various aromatic aldehydes using concentrated HCl in ethanol (B145695) are presented below mdpi.comnih.gov:
| Product | Aromatic Aldehyde | Yield (%) |
| 7 | Benzaldehyde | Excellent |
| 8 | 4-Fluorobenzaldehyde | Excellent |
| 9 | 3-Bromobenzaldehyde | Excellent |
| 10 | p-Tolualdehyde | Excellent |
| 11 | o-Vanillin | Excellent |
| 12-16 | Various Aromatic Aldehydes | Excellent |
The subsequent coupling of indolo-triazolo-pyridazinethiones (7–13) with 2,3-bis(bromomethyl)quinoxaline yielded compounds 19–25 in high yields mdpi.comnih.govbiorxiv.org.
Oxidative Transformations in Sulfane Moieties
Oxidative transformations of sulfur-containing functional groups are essential for synthesizing various this compound derivatives, including sulfoxides, sulfones, and disulfides, often within molecules also containing nitrogen. The oxidation state of sulfur can be selectively controlled depending on the oxidant and reaction conditions jchemrev.com.
The oxidation of sulfides to sulfoxides and sulfones is a common transformation. Various oxidizing agents can be employed, although controlling selectivity to obtain sulfoxides without over-oxidation to sulfones can be challenging jchemrev.com. Traditional strong oxidants like nitric acid or KMnO₄ can be used, but modern methods often utilize milder reagents or catalytic systems for better control and environmental considerations jchemrev.com.
Oxidative coupling reactions are also significant for forming sulfur-nitrogen bonds. For example, the oxidative coupling of thiols and amines has emerged as a useful method for synthesizing sulfenamides, sulfinamides, and sulfonamides nih.govacs.orgrsc.orgmdpi-res.comresearchgate.net. This can be achieved using metal catalysts, such as copper, or through electrochemical methods nih.govacs.orgrsc.orgmdpi-res.comresearchgate.net. An environmentally benign electrochemical method allows for the oxidative coupling between thiols and amines, producing sulfonamides with broad substrate scope and functional group compatibility rsc.orgmdpi-res.comresearchgate.net. This process is driven by electricity and avoids the need for sacrificial reagents or additional catalysts in many cases. rsc.orgmdpi-res.comresearchgate.net
Visible light-induced oxidative coupling of amines with thiols using oxygen as the oxidant has also been reported for the synthesis of sulfenamides aip.org. This method operates under mild conditions without the need for photocatalysts or metal additives. aip.org
Derivatization Approaches for Functional Group Introduction
Derivatization techniques are crucial for introducing specific functional groups onto pre-existing this compound scaffolds or for modifying existing functionalities. These methods allow for the fine-tuning of the physicochemical properties and reactivity of the target molecules greyhoundchrom.commdpi-res.comresearch-solution.comgcms.cz.
Common derivatization reactions include alkylation, acylation, and silylation, which can be applied to functional groups containing active hydrogens like -NH and -SH groups present in this compound structures research-solution.comgcms.cz. These transformations can alter properties such as volatility, stability, and detectability, which is particularly useful for analytical purposes like gas chromatography research-solution.comgcms.cz.
Specific examples of derivatization in the context of this compound chemistry include the functionalization of heterocyclic systems or the modification of sulfur and nitrogen centers. For instance, the introduction of various substituents onto thiazole or benzothiazole (B30560) rings allows for the creation of diverse libraries of compounds conicet.gov.arrsc.org.
The synthesis of imine derivatives of 5-amino-1,3,4-thiadiazole-2-thiol (B144363) from thiosemicarbazide, carbon disulfide, ethanol, and sodium carbonate is an example of derivatization involving the amine functionality of an N,S heterocycle greyhoundchrom.com.
Novel Synthetic Techniques for this compound Materials
Beyond traditional solution-based methods, novel synthetic techniques, including solid-phase synthesis, have been explored for the construction of this compound materials and complex structures.
Solid-Phase Synthesis Protocols for this compound Structures
Solid-phase synthesis (SPS) offers several advantages for the synthesis of organic compounds, including ease of purification and the potential for automation and parallel synthesis, making it suitable for generating libraries of this compound structures nih.govopenstax.org. In SPS, the growing molecule is attached to an insoluble solid support, and reagents are added and removed by filtration.
Solid-phase protocols have been developed for the synthesis of various nitrogen and sulfur-containing heterocycles nih.govacs.org. These strategies often involve anchoring a precursor molecule to a resin and performing a series of reactions, including cyclization and functionalization, on the solid support.
Examples of solid-phase synthesis relevant to this compound structures include the synthesis of benzothiazines and benzothiazoles rsc.orgresearch-solution.com. Cyclization strategies using solid supports have been reported for the synthesis of 1,2-benzothiazines and 1,2,4-benzothiadiazines, often involving cyclative cleavage from the resin research-solution.com. Solid-phase synthesis of substituted thiazolidines and 1,3,4-thiadiazole (B1197879) derivatives from resin-bound acylhydrazines have also been described acs.org.
A traceless solid-phase synthesis of thiazolo[4,5-d]pyrimidine-5,7-dione derivatives has been developed, utilizing urea (B33335) formation via microwave irradiation and subsequent cyclization on the resin acs.org.
Liquid-Phase and Solution-Based Synthesis Approaches
Liquid-phase and solution-based synthesis remain fundamental approaches for the preparation of this compound compounds, offering flexibility and scalability for a wide range of reactions researchgate.net. These methods involve carrying out reactions in a homogeneous solution or a liquid phase that may include a suspension.
Recent advancements in solution-based synthesis include the development of more efficient catalysts, milder reaction conditions, and greener methodologies nih.gov. Metal-catalyzed cross-coupling reactions, for instance, are widely used for forming C-N and C-S bonds in solution ijarst.inresearchgate.net.
One-pot synthetic approaches in solution are also gaining prominence for their efficiency, allowing multiple reactions to occur sequentially in a single vessel nih.govresearchgate.net. For example, one-pot condensation reactions of 2-aminothiophenol with aldehydes, alcohols, and carboxylic acids have been used for the synthesis of benzothiazoles in solution nih.gov.
Novel solution-based techniques are also being explored for the synthesis of nitrogen and sulfur co-doped carbon materials, utilizing ionic liquids as precursors in a one-pot process researchgate.net. This highlights the adaptability of solution-phase methods for creating advanced materials containing nitrogen and sulfur.
The synthesis of thiazines using sonication in solution represents another modern solution-based approach, offering advantages in terms of reaction time and yield compared to conventional methods researchgate.net.
Mechanochemical and Solvothermal Syntheses for Nitrogen-Sulfur Materials
Mechanochemical synthesis, utilizing mechanical forces such as grinding or milling, has emerged as a solvent-free or reduced-solvent approach for preparing various materials, including those containing nitrogen and sulfur beilstein-journals.orgnih.gov. This method can offer advantages such as simplicity, lower cost, and reduced environmental impact compared to conventional solution-based techniques nih.govresearchgate.net. For instance, nitrogen and sulfur dual-doped porous carbonaceous materials have been synthesized from sulfur black dye using a mechanochemical process involving ball milling. This method yielded materials with a porous microstructure and dual doping, which showed enhanced electrochemical performance when used as anode materials in lithium-ion and sodium-ion batteries acs.org. Another application of mechanochemistry in the synthesis of N,S-doped materials involves the preparation of N,S-dual-doped multilayer graphene oxide using ammonium (B1175870) sulfate (B86663) ((NH4)2SO4) as both nitrogen and sulfur sources researchgate.net. This mechanochemical route, followed by thermal treatment, resulted in materials with nitrogen successfully doped into the aromatic rings researchgate.net.
Solvothermal synthesis is another versatile method employed for the preparation of nitrogen-sulfur materials, often conducted under elevated temperatures and pressures in a solvent. This technique allows for control over the morphology, crystal structure, and composition of the synthesized materials mdpi.combeilstein-journals.orgmdpi.com. For example, nitrogen–sulfur co-doped carbon dots have been effectively produced using a solvothermal technique with citric acid and thiourea (B124793) as precursors in DMF. rsc.org. The solvothermal method has also been applied in the synthesis of bimetallic sulfides containing nitrogen-bearing organic ligands, such as Mn2(phen)Sb2S5 (phen = 1,10-phenanthroline), where the organic species are attached to metal atoms within the layers by covalent bonds csulb.edu. The choice of sulfur source in solvothermal synthesis can significantly impact the nucleation and crystal growth of the resulting materials, influencing their final properties mdpi.com.
Biomineralization and Bio-inspired Synthetic Pathways for Sulfane Derivatives
Biomineralization and bio-inspired approaches offer alternative routes to synthesize complex inorganic and organic-inorganic hybrid materials, including those relevant to nitrogen-sulfur chemistry. While the direct biomineralization of "this compound" as a specific compound is not widely documented, biological systems provide inspiration and enzymatic machinery for forming nitrogen-sulfur bonds and incorporating these elements into various molecules.
In biological systems, sulfur is essential for the synthesis of sulfur-containing amino acids like cysteine and methionine, and its assimilation is crucial for protein synthesis kpluss.comslideshare.net. Enzymes play a pivotal role in these processes, facilitating the formation of carbon-sulfur bonds and the incorporation of sulfur into organic molecules acs.orgfrontiersin.org. For instance, sulfate is converted into organic sulfur compounds through a series of enzymatic steps, including activation and reduction, ultimately leading to the formation of cysteine slideshare.net. While these processes primarily focus on C-S bond formation and sulfur assimilation into amino acids, they highlight the sophisticated biological machinery capable of handling sulfur and nitrogen species.
Bio-inspired synthetic pathways aim to mimic these natural processes to create materials and molecules with desired properties. Although specific examples of biomineralization directly yielding complex nitrogen-sulfur scaffolds beyond simple amino acids are less common in the literature, the principles of enzymatic catalysis and controlled self-assembly observed in biological systems can inform the design of new synthetic routes for nitrogen-sulfur compounds. Research into nitrogenases, enzymes containing metal-sulfur clusters that catalyze the conversion of nitrogen gas to ammonia (B1221849), provides insights into how metal-sulfur centers can facilitate challenging nitrogen transformations mit.eduacs.org. These biological systems demonstrate the potential for metal-sulfur interactions to play a role in breaking and forming strong bonds involving nitrogen.
Catalytic Approaches in Nitrogen-Sulfur Synthesis
Catalysis, both homogeneous and heterogeneous, plays a crucial role in the efficient and selective formation of nitrogen-sulfur bonds and the synthesis of nitrogen-sulfur containing compounds. Transition metal catalysts, in particular, are widely employed due to their ability to activate reactants and facilitate complex transformations.
Transition Metal-Mediated Transformations for Sulfur Compounds
Transition metals are extensively used in catalyzing reactions involving sulfur compounds, often leading to the formation of carbon-sulfur or sulfur-heteroatom bonds, including nitrogen-sulfur linkages nih.govdicp.ac.cnresearchgate.netmdpi.com. Metal-catalyzed cross-coupling reactions have become powerful tools for constructing various bonds, and this includes the formation of sulfur-nitrogen bonds nih.govrsc.org.
Transition metal complexes can activate and functionalize organic substrates, enabling the synthesis of nitrogen-containing heterocycles and other complex molecules mdpi.comresearchgate.net. While many studies focus on carbon-heteroatom bond formation, the principles extend to S-N bond formation. For example, transition metal catalysis can mediate the coupling of thiols or disulfides with amines to form S-N bonds nih.govrsc.orgresearchgate.net. Copper-based catalysts have been shown to be effective in the oxidative coupling of thiols and amines, leading to the formation of sulfenamides nih.govrsc.org. Palladium catalysts have also been employed in cross-coupling reactions involving sulfur and nitrogen functionalities mdpi.com.
The interaction between transition metals and sulfur compounds can be complex, as sulfur ligands can strongly coordinate to metal centers, potentially affecting catalytic activity mdpi.com. However, careful design of catalytic systems, including the choice of metal, ligand, and reaction conditions, allows for efficient S-N bond formation researchgate.netmdpi.com.
Homogeneous and Heterogeneous Catalysis in Nitrogen-Sulfur Linkages
Both homogeneous and heterogeneous catalytic systems are utilized for the formation of nitrogen-sulfur linkages.
Homogeneous catalysis involves catalysts that are in the same phase as the reactants, typically in solution. Transition metal complexes are common homogeneous catalysts for S-N bond formation. These catalysts can facilitate reactions such as the cross-coupling of sulfur sources with amines rsc.org. The mechanism often involves oxidative addition, transmetalation, and reductive elimination steps at the metal center, leading to the formation of the S-N bond mdpi.com. Homogeneous catalysis offers advantages in terms of selectivity and the ability to fine-tune the catalyst structure, but separation of the catalyst from the product can be challenging.
Heterogeneous catalysis involves catalysts that are in a different phase from the reactants, usually a solid catalyst with liquid or gas phase reactants. Heterogeneous catalysts offer advantages in terms of ease of separation and recycling. Supported metal catalysts, metal oxides, and metal sulfides can act as heterogeneous catalysts for reactions involving nitrogen and sulfur compounds savemyexams.comacs.org. For example, supported palladium catalysts have been used in transformations involving sulfur compounds researchgate.net. Copper-based metal-organic frameworks have also been explored as heterogeneous catalysts for the oxidative coupling of thiols and amines to form S-N bonds nih.gov. Heterogeneous catalysts often function by providing active sites on the surface where the reactants can adsorb, react, and then desorb as products savemyexams.com. Developing sulfur-tolerant heterogeneous catalysts is particularly important in reactions involving sulfur compounds, as sulfur can poison many traditional metal catalysts acs.org.
The choice between homogeneous and heterogeneous catalysis depends on the specific reaction, desired selectivity, and practical considerations such as catalyst recovery and scalability. Both approaches contribute significantly to the growing array of methods for synthesizing nitrogen-sulfur scaffolds.
| Synthesis Method | Key Features | Examples (Nitrogen-Sulfur Context) | Advantages | Disadvantages |
| Mechanochemical | Solvent-free or reduced solvent, mechanical force | N,S-dual-doped carbon materials from dyes; N,S-doped graphene oxide from inorganic precursors. researchgate.netacs.org | Simple, low cost, reduced environmental impact | Control over reaction parameters can be challenging |
| Solvothermal | Elevated temperature and pressure in solvent | N-S co-doped carbon dots; Bimetallic sulfides with N-ligands. rsc.orgcsulb.edu | Control over morphology and crystal structure | Requires specialized equipment |
| Biomineralization/Bio-inspired | Enzymatic pathways, biological templates | Enzymatic sulfur assimilation (cysteine, methionine); Insights from nitrogenases. kpluss.comslideshare.netmit.eduacs.org | Mild conditions, often highly selective | Complex systems, scalability can be limited |
| Homogeneous Catalysis | Catalyst in same phase as reactants (solution) | Transition metal-catalyzed S-N bond formation (e.g., coupling of thiols/amines). rsc.org | High selectivity, tunable catalyst structure | Catalyst separation can be difficult |
| Heterogeneous Catalysis | Catalyst in different phase (solid) | Supported metal catalysts, MOFs for S-N bond formation. nih.govresearchgate.net | Easy separation and recycling | Sulfur poisoning can be an issue |
Advanced Spectroscopic Characterization of Azane;sulfane Compounds and Complexes
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy in Nitrogen-Sulfur Systems
NMR spectroscopy is a powerful tool for elucidating the molecular structure and dynamics of nitrogen-sulfur compounds. By analyzing the chemical shifts, coupling constants, and relaxation times of various nuclei, detailed information about the local electronic environment and connectivity can be obtained.
Proton (¹H), Carbon-13 (¹³C), and Heteroatom NMR Applications
¹H and ¹³C NMR are fundamental techniques for characterizing the organic portions of azane (B13388619);sulfane compounds. Chemical shifts in ¹H NMR are influenced by the electronegativity of nearby atoms like nitrogen and sulfur, providing information about the electronic density around protons. libretexts.org Similarly, ¹³C NMR chemical shifts are sensitive to the bonding environment of carbon atoms, including their proximity to nitrogen and sulfur centers. mdpi.com
Beyond ¹H and ¹³C, the study of nitrogen-sulfur systems greatly benefits from the application of heteroatom NMR, specifically focusing on ¹⁴N, ¹⁵N, and ³³S nuclei. ¹⁴N NMR can be used to study a variety of sulfur-nitrogen heterocycles and metal-sulfur-nitrogen complexes, with observed shifts correlating with bonding type. rsc.orgrsc.org Despite being quadrupolar and having lower natural abundance and sensitivity compared to other common NMR nuclei, ³³S NMR can provide important information about molecular structure and dynamics, particularly in environments with high symmetry around the sulfur atom where narrower lines can be observed. mdpi.com Chemical shifts in ³³S NMR span a wide range and are characteristic of different sulfur functional groups. mdpi.com Nitrogen chemical shifts in sulfur-nitrogen compounds reflect different types of bonding, such as S-N-S and S-N(R)-S. iupac.org The protonation state of heteroatoms like nitrogen and sulfur can also be determined using differential deuterium (B1214612) isotope shifts in NMR spectra. rsc.org
Advanced 2D NMR Techniques for Structural Elucidation
Two-dimensional (2D) NMR techniques are essential for resolving complex spectra and establishing connectivity in nitrogen-sulfur compounds. Experiments such as ¹H-¹H COSY (Correlation Spectroscopy) identify spin-coupled protons, revealing through-bond connectivities between hydrogen atoms. libretexts.orgnih.gov Heteronuclear correlation experiments like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) correlate signals from different types of nuclei, typically ¹H with ¹³C or ¹⁵N. nih.govmdpi.com HSQC reveals direct bonds between protons and heteroatoms, while HMBC provides information about longer-range correlations (typically two to three bonds), which is crucial for assembling structural fragments. nih.govmdpi.com These 2D techniques are vital for the unambiguous assignment of resonances and the complete elucidation of molecular structures, especially for complex azane;sulfane architectures. nih.govmdpi.com
Solid-State NMR Investigations of this compound Architectures
Solid-state NMR (ssNMR) is a valuable technique for studying nitrogen-sulfur compounds and complexes that are not soluble or are in a solid phase, such as polymers or extended networks. nih.govrsc.org ssNMR can provide insights into the local structure, dynamics, and ordering within solid this compound architectures. rsc.org Techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS) are commonly used to enhance the sensitivity of less abundant nuclei like ¹³C and ¹⁵N in solid samples. csic.es ¹⁵N ssNMR has been applied to study the structure of nitrogen in complex organic materials like coal, which contains nitrogen in various forms, including amide and pyrrolic structures. csic.es While ³³S ssNMR presents experimental challenges due to the quadrupolar nature of the nucleus, advances in instrumentation and techniques are making it increasingly feasible for studying sulfur environments in solids. mdpi.com ssNMR is particularly useful for characterizing the incorporation of nitrogen and sulfur into solid frameworks and polymers, such as sulfur- and nitrogen-containing porous polymers. researchgate.net
Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Spectroscopy
Vibrational spectroscopy, encompassing FT-IR and Raman techniques, provides complementary information to NMR by probing the vibrational modes of molecules. These vibrations are characteristic of specific functional groups and molecular structures, making vibrational spectroscopy powerful for identification, conformational analysis, and studying intermolecular interactions in this compound systems. wiley.comnih.gov
Identification of Functional Groups in this compound
FT-IR and Raman spectroscopy are widely used to identify the presence of various functional groups containing nitrogen and sulfur. Characteristic absorption or scattering bands correspond to the stretching and bending vibrations of bonds such as N-H, C-N, C=N, C≡N, S-H, C-S, C=S, S-S, N-S, and S=N. cdnsciencepub.comspectroscopyonline.com For instance, N-H stretching vibrations typically appear in the 3100-3500 cm⁻¹ region in IR spectra and are often the best indicator for the presence of nitrogen in organic compounds, although their intensity and breadth can be affected by hydrogen bonding. spectroscopyonline.com C≡N stretching vibrations are strong and narrow, appearing at unique wavenumbers, but are less common. spectroscopyonline.com N-S stretching frequencies are found in regions such as around 820 cm⁻¹. cdnsciencepub.com Vibrational spectroscopy has been used to identify nitrogen-sulfur species, such as the diatomic SN radical and the NS₂ radical, in solid argon matrices. vscht.cz It is also applied in the analysis of complex mixtures containing nitrogen and sulfur species, such as in studies of NOₓ/SOₓ removal systems where Raman spectroscopy can identify species like sulfite (B76179) and bisulfite. acs.org
Conformational Analysis and Intermolecular Interactions
Vibrational spectroscopy is a valuable tool for studying the conformational preferences of flexible this compound molecules and the intermolecular interactions they engage in. Different conformers of a molecule can exhibit distinct vibrational spectra, allowing for the identification and quantification of individual conformers in a mixture. conicet.gov.arconicet.gov.arresearchgate.net For example, vibrational analysis of compounds containing the -N=SF₂=N- group has shown evidence of conformational equilibrium between anti-anti and anti-syn forms. conicet.gov.ar Studies on molecules like CF₃CF₂N=S(F)CF₃ have used IR and Raman spectroscopy combined with theoretical calculations to investigate conformational properties related to rotation around the N=S bond. conicet.gov.ar
Mass Spectrometry (MS) for Molecular Structure Confirmation
Mass spectrometry is an indispensable technique for determining the molecular weight and elemental composition of this compound compounds and their complexes. High-resolution measurements and the analysis of fragmentation patterns provide critical information for confirming proposed molecular structures and identifying unknown species in complex mixtures.
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry (HRMS), such as Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR MS) and Orbitrap MS, offers exceptional mass accuracy, enabling the determination of precise elemental compositions for ions containing nitrogen and sulfur. This is particularly valuable for analyzing complex mixtures where numerous compounds may have similar nominal masses. HRMS allows researchers to link individual mass signals to underlying elemental compositions, double bond equivalents, and carbon numbers, providing detailed insights into the molecular makeup of samples containing nitrogen and sulfur species. ontosight.aiamericanelements.comnih.govnih.govnih.govontosight.aiwikipedia.orgsigmaaldrich.comnih.govnih.gov For instance, HRMS has been extensively used to characterize nitrogen and sulfur compounds in complex matrices like crude oil and hydrocracking feedstocks, identifying species with varying numbers of nitrogen and sulfur atoms. ontosight.ainih.govnih.govnih.govwikipedia.orgsigmaaldrich.comnih.gov
Fragmentation Pathway Analysis in Nitrogen-Sulfur Systems
Analyzing the fragmentation patterns of ions in a mass spectrometer provides valuable structural information by revealing the ways in which molecules break apart upon ionization. For compounds containing nitrogen and sulfur, specific fragmentation pathways are often observed. Alpha-cleavage, which involves the homolytic cleavage of a bond adjacent to a heteroatom (like nitrogen or sulfur) with a lone pair of electrons, is a generally favored fragmentation pathway for nitrogen, oxygen, and sulfur compounds. fishersci.ptwikipedia.org Studies on simple nitrogen-sulfur species, such as the thionitrosyl hydride radical cation (HNS+), have utilized tandem mass spectrometry techniques like collisional activation to induce fragmentation and analyze the resulting ions. The observed fragmentation patterns, such as the appearance of ions at specific mass-to-charge ratios (m/z), can provide experimental evidence supporting the proposed molecular structure and connectivity. uni.luwikipedia.org For example, the fragmentation of HNS+ can yield characteristic fragment ions that help confirm its structure. uni.lu
Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-visible (UV-Vis) spectroscopy is a widely used technique to study the electronic transitions within molecules, providing information about their electronic structure and the presence of chromophoric groups. For this compound compounds, UV-Vis spectroscopy can reveal characteristic absorption bands associated with the presence of nitrogen and sulfur atoms and their bonding environments.
Spectroelectrochemistry Applications
Spectroelectrochemistry is a technique that combines electrochemical methods with spectroscopy, allowing for the study of electrochemical reactions and the characterization of transient species generated during these processes using spectroscopic probes like UV-Vis spectroscopy. This technique is particularly useful for investigating the redox behavior of electroactive compounds and observing changes in their electronic structure upon electron transfer. In the context of nitrogen-sulfur systems, spectroelectrochemistry, including techniques like voltammetry coupled with EPR spectroelectrochemistry, has been applied to study the redox properties of stable sulfur-nitrogen anions, such as the S4N5- anion. nih.gov These studies can provide insights into the electronic structure changes that occur during oxidation or reduction and the stability of the resulting radical species. nih.gov
X-ray Diffraction (XRD) for Crystalline this compound Structures
X-ray diffraction (XRD) is a powerful technique for determining the atomic and molecular structure of crystalline solids. By analyzing the diffraction pattern produced when X-rays interact with the electron clouds of atoms in a crystal, crystallographers can precisely determine the positions of atoms, bond lengths, bond angles, and the arrangement of molecules in the crystal lattice. This provides definitive structural confirmation for this compound compounds that can be obtained in crystalline form.
Single Crystal X-ray Diffraction for Absolute Structure Determination
Single crystal X-ray diffraction (SCXRD) is a powerful technique used to determine the definitive three-dimensional structure of crystalline compounds, including the arrangement of atoms, bond lengths, and bond angles. While direct reports on the single crystal structure determination of simple ammonium (B1175870) sulfide (B99878) ((NH4)2S) or ammonium hydrosulfide (B80085) (NH4HS) from the provided search results are limited, SCXRD has been successfully applied to characterize related compounds such as alkyl ammonium polysulfides, confirming their structures publish.csiro.au. This demonstrates the applicability of the technique to compounds containing ammonium cations and polysulfide anions. SCXRD can provide crucial information regarding the absolute structure of complex ammonium-sulfur species, which is vital for understanding their physical and chemical properties. The technique has also been utilized to study the structure of ammonia (B1221849) itself in crystalline form researchgate.net and in complexes researchgate.net, highlighting its utility for systems involving ammonia or ammonium ions.
Powder X-ray Diffraction for Solid-State Phase Analysis
Powder X-ray Diffraction (PXRD) is a technique used to identify crystalline phases present in a solid sample and to determine their structural characteristics. It is particularly useful for analyzing polycrystalline materials or solid samples where obtaining large single crystals is challenging, such as with some ammonium sulfide or polysulfide preparations. PXRD has been employed in the characterization of alkyl ammonium polysulfides to confirm their structure in solid form publish.csiro.au. By analyzing the diffraction pattern, which is unique to each crystalline phase, researchers can identify the specific ammonium sulfide or polysulfide compounds present in a sample and assess their purity. Changes in the PXRD pattern can also indicate phase transitions or reactions occurring within the solid state.
Surface-Sensitive Spectroscopic Techniques
Surface-sensitive spectroscopic techniques are essential for investigating the composition, chemical states, and morphology of the outermost layers of materials, particularly when ammonium sulfide or polysulfide solutions are used for surface treatments like semiconductor passivation.
X-ray Photoelectron Spectroscopy (XPS) for Elemental and Oxidation State Analysis of Sulfur
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides elemental composition and chemical state information about the top few nanometers of a material. XPS is widely used to study surfaces treated with ammonium sulfide and polysulfide solutions, especially in the context of semiconductor surface passivation aip.orgaip.orgscientificlabs.ieosti.govmdpi.comaip.orgresearchgate.net.
XPS analysis can confirm the presence of sulfur on the treated surface and determine its chemical state, distinguishing between different sulfur species such as sulfide (S2-), polysulfide (Sx2-), and oxidized sulfur species (SOx2-) mdpi.com. For example, XPS studies on malachite surfaces treated with ammonium sulfide showed the formation of Cu-S bonds and indicated the presence of Cu(I)/Cu(II) mixed-surface compounds stabilized via Cu(I)-S and Cu(II)-O bonds mdpi.com. The binding energies of the S 2p core level are particularly informative, with different peaks corresponding to various sulfur species mdpi.com.
| Sulfur Species | Typical S 2p Binding Energy (eV) |
| Sulfide (S²⁻) | 161.7 - 162.5 mdpi.com |
| Polysulfide (Sₓ²⁻) | 163.7 - 164.5 mdpi.com |
| Oxidized Sulfur (SOₓ²⁻) | 164.9 - 165.7, 168.4 - 169.2 mdpi.com |
XPS also allows for the analysis of other elements present on the surface, such as nitrogen from the ammonium ion, oxygen from native oxides or adsorbed water, and the constituent elements of the substrate material (e.g., Ga, As, In, Sb, Ge, Si) aip.orgaip.orgosti.govaip.orgresearchgate.net. Studies have shown that ammonium sulfide treatments can reduce the amount of native oxides on semiconductor surfaces aip.orgresearchgate.net and influence the relative surface concentrations of substrate elements osti.gov. Although nitrogen from the ammonium ion is sometimes not detected after treatment, suggesting ammonia desorption aip.org, the presence of sulfur confirms the effectiveness of the sulfide treatment.
Auger Electron Spectroscopy (AES) for Surface Composition
Auger Electron Spectroscopy (AES) is another surface-sensitive technique used for elemental analysis of the top layers of a material. Similar to XPS, AES can provide information about the elemental composition of surfaces treated with ammonium sulfide solutions. AES has been used to demonstrate the deposition of sulfur from ammonium sulfide solutions on semiconductor substrates like Ge(100) aip.orgarizona.edu. Studies comparing ammonium sulfide and sodium sulfide treatments on GaAs surfaces utilized AES to assess the chemical differences and surface composition resulting from these treatments aip.org. AES can complement XPS by providing elemental depth profiling information in some cases, offering a more complete picture of the surface and near-surface region composition.
Scanning Electron Microscopy (SEM) for Morphology and Topography
Scanning Electron Microscopy (SEM) is a technique that produces high-resolution images of the surface morphology and topography of a sample. SEM is valuable for visualizing the effects of ammonium sulfide or polysulfide treatments on surfaces and for characterizing the morphology of materials synthesized using these compounds.
Thermal Analysis Techniques: Thermogravimetric Analysis (TGA)
Thermogravimetric Analysis (TGA) is a thermal analysis technique that measures the change in mass of a sample as a function of temperature or time while the sample is subjected to a controlled atmosphere. TGA is useful for studying the thermal stability of materials, identifying decomposition temperatures, and quantifying the amount of volatile components.
TGA has been applied to study the thermal behavior of ammonium polysulfide ligands on nanocrystals, providing information about the temperature ranges at which these ligands decompose or desorb from the surface osti.gov. In a different context, TGA, often coupled with Differential Thermal Analysis (DTA), is used to assess the reactivity of sulfide-bearing minerals with substances like ammonium nitrate (B79036) by monitoring weight changes and thermal events (endothermic or exothermic reactions) as the temperature is increased geoscienceworld.org. For ammonium sulfide and polysulfides, which are known to decompose upon heating, TGA can provide quantitative data on their thermal decomposition pathways and the temperatures at which ammonia, hydrogen sulfide, or other volatile sulfur species are released.
Theoretical and Computational Investigations of Azane;sulfane Chemical Systems
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, including Density Functional Theory (DFT) and ab initio methods, are extensively used to probe the electronic structure and reactivity of systems containing ammonia (B1221849) and hydrogen sulfide (B99878). These methods allow for the calculation of properties such as energies, geometries, charge distributions, and vibrational frequencies, which are essential for understanding the nature of the interactions between these molecules.
Density Functional Theory (DFT) Studies of Azane (B13388619);sulfane
Density Functional Theory (DFT) is a widely applied quantum mechanical method for studying the electronic structure and properties of molecules and materials. In the context of azane and sulfane systems (referring to ammonia and hydrogen sulfide), DFT has been employed to investigate their interactions with various substrates and the resulting changes in electronic behavior.
DFT studies have examined the adsorption of ammonia (NH₃) and hydrogen sulfide (H₂S) on different surfaces, such as doped graphene and metal oxides, to understand the adsorption energies, charge transfer, and structural modifications upon interaction. For instance, DFT calculations have been performed to study the adsorption of H₂S and NH₃ on phosphorus- and silicon-doped graphene, revealing insights into their potential as gas sensors based on changes in electronic properties. researchgate.netnih.gov Another DFT study investigated the interaction of NH₃ and H₂S with carboxymethyl cellulose (B213188) sodium/ZnO nanocomposites, calculating parameters like total dipole moment and electronic band gap energy to assess sensitivity. ekb.egekb.eg Adsorption energies of H₂S on pristine graphene have been calculated using DFT, with reported values around -0.119 eV, comparable to other studies. mdpi.com DFT has also been utilized to study the interaction of NH₃ and H₂S with atomic clusters like Zn₁₂O₁₂ and Zn₂₄, determining adsorption energies and analyzing electronic stability through HOMO-LUMO gaps. nih.govacs.org
These DFT investigations provide valuable data on the strength and nature of the interactions, indicating whether the adsorption is physisorption or chemisorption and how the electronic properties of the substrate are affected by the presence of NH₃ and H₂S.
Ab Initio Methods for High-Accuracy Predictions
Ab initio methods, which are based on fundamental quantum mechanical principles without empirical parameters, are used to obtain highly accurate predictions for the properties of smaller molecular systems involving azane and sulfane. Methods like Coupled Cluster Singles and Doubles with perturbative Triples (CCSD(T)) are considered high-level ab initio approaches capable of providing accurate binding energies and equilibrium geometries.
High-level ab initio calculations, such as CCSD(T) extrapolated to the complete basis set limit, have been used to determine the binding energy and structure of the H₂S·NH₃ complex. researchgate.netacs.org These studies found the structure to be similar to the H₂O·NH₃ complex, with a nearly linear S–H···N hydrogen bond. researchgate.net The calculated binding energy for the H₂S·NH₃ complex at the CCSD(T) level has been reported as 8.6 kJ/mol. researchgate.net Comparisons with other ab initio methods and basis sets are often performed to ensure the reliability of the results, highlighting the importance of correlation effects, particularly for hydrogen sulfide complexes. acs.org These high-accuracy calculations serve as benchmarks for validating results obtained from less computationally demanding methods like DFT.
Highest Occupied Molecular Orbital-Lowest Unoccupied Molecular Orbital (HOMO-LUMO) Energy Gap Analysis
The analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy gap is a key aspect of computational studies, providing insights into the electronic stability, reactivity, and charge transfer characteristics of a system. For azane and sulfane (NH₃ and H₂S) interactions, changes in the HOMO-LUMO gap upon complex formation or adsorption are often investigated.
HOMO-LUMO gap analysis is used to assess the electronic stability and electrical conductivity of systems involving the interaction of NH₃ and H₂S with other materials. ekb.egekb.egnih.govacs.orgias.ac.inacs.org A decrease in the HOMO-LUMO gap upon gas adsorption can indicate increased electrical conductivity and potential for use in gas sensing applications. ekb.egekb.eg Studies have shown how the energies of the HOMO and LUMO, as well as their gap, are affected by the adsorption of NH₃ and H₂S on various surfaces or clusters. ekb.egekb.egnih.govias.ac.inacs.org For example, the interaction of NH₃ and H₂S with carboxymethyl cellulose sodium/ZnO nanocomposites led to changes in the HOMO-LUMO energy gap, suggesting altered electronic properties relevant to sensing. ekb.egekb.eg Similarly, the adsorption of these gases on Li-functionalized graphitic carbon resulted in slight increases in HOMO-LUMO energies, except for SO₂ adsorption. ias.ac.in
These analyses help to understand the electronic response of a material to the presence of ammonia and hydrogen sulfide and to predict their reactivity and stability within a given system.
Molecular Modeling and Simulation Approaches
Molecular modeling and simulation approaches are employed to study the structural and dynamic behavior of azane;sulfane systems, particularly for larger or more complex scenarios beyond static quantum chemical calculations. These methods can provide information on preferred conformations, molecular arrangements, and how systems evolve over time or under different conditions.
Structural Geometry Predictions and Conformational Analysis
Computational methods are routinely used to predict the optimal structural geometries of molecules and complexes involving ammonia and hydrogen sulfide and to analyze their possible conformations. This is crucial for understanding the preferred arrangements of molecules and the nature of intermolecular interactions, such as hydrogen bonding.
Computational studies focus on optimizing the geometries of isolated NH₃ and H₂S molecules and their complexes to determine equilibrium bond lengths, bond angles, and dihedral angles. mdpi.comnih.govresearchgate.netias.ac.inrsc.orgaip.org For instance, the optimized H-S bond length and H-S-H bond angle in H₂S have been reported, showing close agreement with experimental values. mdpi.com The structure of the H₂S·NH₃ complex has been determined computationally, revealing details about the S–H···N hydrogen bond. researchgate.netaip.org Conformational analysis is performed to identify stable conformers and the energy barriers between them, providing insights into the flexibility and dynamic behavior of the system. wayne.edu While direct conformational analysis of a simple "this compound" mixture is less common, studies on related nitrogen-containing compounds like triazane (B1202773) also involve detailed conformational analysis using computational methods. wayne.edu
Reaction Mechanism Elucidation and Transition State Analysis
Computational methods are valuable tools for elucidating the mechanisms of chemical reactions involving azane and sulfane and for identifying the transition states that connect reactants and products. This provides detailed information about the energy profile of a reaction and the molecular changes that occur during the process.
Computational studies have explored reaction mechanisms involving ammonia and hydrogen sulfide in various contexts, such as their reactions on surfaces or in specific chemical processes. For example, DFT calculations have been used to examine the dissociative chemisorption of H₂S on metal surfaces, including the identification of transition states and the calculation of activation energies for the dissociation steps. rsc.org While the direct reaction mechanism between isolated gaseous NH₃ and H₂S to form ammonium (B1175870) hydrosulfide (B80085) (NH₄SH) is often described in terms of a simple equilibrium wikipedia.org, computational studies can provide a more detailed understanding of the potential energy surface and the transition state involved in the proton transfer process. Studies on the simultaneous removal of H₂S and NH₃ also touch upon reaction mechanisms in complex systems, although they may not always involve detailed transition state analysis of the fundamental NH₃-H₂S interaction. nih.govtandfonline.com
By identifying transition states and calculating activation barriers, computational studies help to predict reaction rates and understand the factors that influence the feasibility and pathway of reactions involving azane and sulfane.
Based on the search results, specific detailed computational studies focusing solely on a chemical compound or system explicitly named "this compound" within the contexts of Molecular Dynamics Simulations, Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) studies, Computational Spectroscopy (including NMR, Vibrational Frequency, and Electronic Absorption/Emission Spectra prediction), and Computational Chemistry for Materials Design and Optimization were not found in sufficient detail to construct the comprehensive article outlined.
Consequently, it is not possible to generate a detailed, scientifically accurate article strictly adhering to the provided outline and focusing solely on "this compound" with specific research findings, data tables, and discussions for each subsection as requested. The lack of specific published research under this precise combined nomenclature in the targeted computational chemistry fields prevents the fulfillment of the request according to the strict constraints provided.
Computational Chemistry for Materials Design and Optimization
Predictive Modeling for Materials Properties
Predictive modeling, primarily utilizing ab initio calculations such as Density Functional Theory (DFT), has been instrumental in exploring the potential materials properties of azane-sulfane systems under high pressure. These computational techniques allow researchers to predict the structural, electronic, and dynamic properties of materials without relying on experimental input parameters thegoodscentscompany.comnih.gov.
Studies focusing on hydrogen sulfide-ammonia mixtures under high-pressure conditions, up to 800 GPa, have employed ab initio calculations to theoretically investigate their phase diagrams. These investigations predict the formation of stable metallic and superconducting phases with unique bonding configurations wikipedia.org. The chemical behavior of sulfur can undergo a significant reversal under pressure, transitioning from an electronegative S²⁻ anion to an electropositive S⁶⁺ polyhedra-former, driving the formation of novel structures wikipedia.org.
Extensive structure searches have been conducted on various compositions of (H₂S)ₓ(NH₃)ᵧ under pressure, revealing stable compounds and their structural evolution wikipedia.org. For instance, computational studies have identified stable phases in the H₂S-NH₃ system under extreme pressure conditions, up to 4 Mbar, using first-principles crystal structure prediction methods. Two compositions, (H₂S)(NH₃) and (H₂S)(NH₃)₄, were found to be stable across a sequence of structures into the Mbar regime wikipedia.org.
Several stable phases within these high-pressure azane-sulfane systems exhibit metallic character wikipedia.org. The Cmma-AMS phase of (H₂S)(NH₃), for example, is predicted to be metallic across its range of stability wikipedia.org. The discovery of metallic molecular mixtures at relatively low pressures is considered unusual wikipedia.org.
Furthermore, electron-phonon coupling calculations, a key aspect of predictive modeling for superconductivity, have been applied to these predicted metallic phases. These calculations forecast superconducting temperatures (Tc) for certain structures. For the Cmma phase of (H₂S)(NH₃) at 150 GPa, superconducting temperatures up to 50 K have been predicted wikipedia.org. This highlights the potential for high-temperature superconductivity in compressed hydrogen-rich materials, building upon previous predictions and experimental discoveries in related hydrides like H₃S and LaH₁₀ wikipedia.orgresearchgate.net.
Beyond high-pressure phases, theoretical studies using DFT have also investigated the adsorption properties of hydrogen sulfide and ammonia on modified surfaces, such as P- and Si-doped graphene. These studies predict changes in the electronic properties of the graphene materials upon adsorption, suggesting potential applications in gas sensing nih.gov. Adsorption energies and charge density distributions are calculated to understand the interactions between the gas molecules and the substrate nih.gov.
Data from computational studies on the phase stability of H₂S-NH₃ mixtures under pressure can be visualized through convex hulls and ground state phase diagrams. These diagrams illustrate the energetically favorable compositions and structures at different pressure ranges wikipedia.org. For example, a 1:4 H₂S-NH₃ mixture (AQS) might decompose into a 1:1 H₂S-NH₃ mixture (AMS) and sulfur at certain pressures, but a re-stabilized mixture can be recovered at higher pressures wikipedia.org.
Predictive modeling in this compound systems thus encompasses the identification of stable structures, the calculation of electronic properties like metallicity and band structure, and the prediction of emergent phenomena such as superconductivity under extreme conditions. These computational efforts guide experimental investigations and contribute to the broader search for novel materials with tailored properties wikipedia.org.
Coordination Chemistry of Azane;sulfane Ligands and Metal Complexes
Synthese und Charakterisierung von Azan;Sulfan-Metallkomplexen
Die Synthese von Metallkomplexen mit Azan;Sulfan-Liganden ist ein grundlegender Aspekt ihrer Untersuchung, der Einblicke in ihre Bindung, Struktur und potenzielle Reaktivität ermöglicht. Die Charakterisierung dieser Komplexe stützt sich auf eine Kombination aus spektroskopischen und analytischen Techniken, um ihre Zusammensetzung und geometrische Anordnung zu bestimmen.
Die Grundlage für die Untersuchung von Azan;Sulfan-Metallkomplexen liegt in der Synthese der Liganden selbst. Ein gängiger Ansatz ist die Kondensationsreaktion zwischen einem Aldehyd oder Keton und einer Verbindung, die sowohl eine Amin- als auch eine Thiol- oder Thioamid-Funktionalität enthält. Beispielsweise wurden zweizähnige N,S-Liganden durch die Kondensationsreaktion von S-2-Methylbenzyldithiocarbazat mit 2-Methoxybenzaldehyd und 3-Methoxybenzaldehyd synthetisiert. nih.govnih.gov Diese Schiff-Base-Liganden enthalten ein Azomethin-Stickstoffatom und ein Thiolat-Schwefelatom, die beide für die Koordination an ein Metallzentrum zur Verfügung stehen.
Die Derivatisierung ist ein entscheidendes Werkzeug zur Veränderung der Eigenschaften des Liganden. Thiolhaltige Aminosäuren wie Cystein und Penicillamin sind vielseitige Vorläufer, die drei potenzielle Koordinationsstellen bieten: die Thiol-, Amin- und Carboxylgruppen. bohrium.com Durch die Modifizierung dieser funktionellen Gruppen können die Löslichkeit, die sterische Hinderung und die elektronischen Eigenschaften des Liganden so angepasst werden, dass sie für bestimmte Metallionen oder gewünschte Komplexgeometrien geeignet sind.
Azan;Sulfan-Liganden reagieren leicht mit Übergangsmetallsalzen und bilden eine breite Palette von Koordinationskomplexen. Die Reaktionen werden typischerweise in einem geeigneten Lösungsmittel wie Ethanol (B145695) durchgeführt, wo der Ligand zu einer Lösung des Metallsalzes, oft ein Acetat oder Chlorid, gegeben wird. nih.govnih.gov Die resultierenden Komplexe fallen häufig als feste Niederschläge aus und können durch Filtration isoliert werden.
Beispielsweise wurden Komplexe von Cu(II), Ni(II) und Zn(II) mit zweizähnigen N,S-Schiff-Base-Liganden hergestellt, wobei ein Metall-zu-Ligand-Verhältnis von 1:2 beobachtet wurde. nih.govnih.gov In ähnlicher Weise wurde eine Reihe von Fe(II)-, Co(II)-, Ni(II)-, Cu(II)- und Zn(II)-Komplexen mit einem aus 3-Thionicotinoylaminodibenzofuran abgeleiteten Liganden synthetisiert, der eine Thioamid-Einheit enthält. researchgate.net
Die Charakterisierung dieser Übergangsmetallkomplexe erfolgt mit einer Reihe von Techniken:
Elementaranalyse: Bestätigt die stöchiometrische Zusammensetzung des Komplexes. nih.gov
Infrarotspektroskopie (IR): Identifiziert die Koordination der N- und S-Donoratome durch Beobachtung von Verschiebungen in den Schwingungsfrequenzen der N-H-, C=N- und C-S-Bindungen. Die Deprotonierung der N-H-Gruppe bei der Komplexierung ist oft durch das Verschwinden ihrer charakteristischen Bande gekennzeichnet. nih.govresearchgate.net
UV-Vis-Spektroskopie: Liefert Informationen über die elektronischen Übergänge innerhalb des Komplexes, einschließlich d-d-Übergängen und Ladungstransferbanden (Ligand-zu-Metall- oder Metall-zu-Ligand-Ladungstransfer). nih.govresearchgate.net
Magnetische Suszeptibilitätsmessungen: Bestimmen die magnetischen Eigenschaften des Komplexes (paramagnetisch oder diamagnetisch) und geben Aufschluss über die Elektronenkofiguration und Geometrie des Metallzentrums. nih.govresearchgate.net
Mol-Leitfähigkeitsmessungen: Zeigen an, ob der Komplex elektrolytisch oder nicht-elektrolytisch ist, was bei der Bestimmung seiner Gesamtstruktur hilft. nih.gov
Tabelle 1: Charakterisierungsdaten für ausgewählte Übergangsmetallkomplexe mit N,S-Liganden
| Komplex | Farbe | Magnetisches Moment (B.M.) | Molare Leitfähigkeit (Ω⁻¹cm²mol⁻¹) | Vorgeschlagene Geometrie |
|---|---|---|---|---|
| [Cu(S2M2MB)₂] | Grün | 1.85 | 0.28 | Quadratisch-planar |
| [Ni(S2M2MB)₂] | Rot | Diamagnetisch | 1.55 | Quadratisch-planar |
| [Zn(S2M2MB)₂] | Gelb | Diamagnetisch | 2.44 | Tetraedrisch |
| [Fe(L)Cl] | Braun | 5.12 | 14.05 | Oktaedrisch |
| [Co(L)Cl] | Braun | 5.20 | 10.09 | Oktaedrisch |
Daten aus den Referenzen nih.gov und researchgate.net. L = 3-Thionicotinoylaminodibenzofuran.
Interaktive Tabelle 1: Charakterisierungsdaten für ausgewählte Übergangsmetallkomplexe mit N,S-Liganden
| Komplex | Farbe | Magnetisches Moment (B.M.) | Molare Leitfähigkeit (Ω⁻¹cm²mol⁻¹) | Vorgeschlagene Geometrie |
| [Cu(S2M2MB)₂] | Grün | 1.85 | 0.28 | Quadratisch-planar |
| [Ni(S2M2MB)₂] | Rot | Diamagnetisch | 1.55 | Quadratisch-planar |
| [Zn(S2M2MB)₂] | Gelb | Diamagnetisch | 2.44 | Tetraedrisch |
| [Fe(L)Cl] | Braun | 5.12 | 14.05 | Oktaedrisch |
| [Co(L)Cl] | Braun | 5.20 | 10.09 | Oktaedrisch |
| Daten aus den Referenzen nih.gov und researchgate.net. L = 3-Thionicotinoylaminodibenzofuran. |
Obwohl weniger verbreitet als bei Übergangsmetallen, bilden Azan;Sulfan-Liganden auch Komplexe mit Hauptgruppenelementen und f-Block-Elementen (Lanthanoiden und Actinoiden). Die harte und weiche Säure-Base-Theorie (HSAB) ist nützlich, um die Präferenzen dieser Metallionen vorherzusagen. Hauptgruppenmetalle, die tendenziell härtere Säuren sind, bevorzugen möglicherweise die Koordination mit dem härteren Stickstoffdonor, während weichere Hauptgruppenmetalle eine stärkere Affinität zum weicheren Schwefeldonor aufweisen können.
Die f-Block-Elemente werden als harte Lewis-Säuren betrachtet und binden bevorzugt an harte Lewis-Basen. royalsocietypublishing.org Folglich ist ihre Koordination an Liganden, die harte Donoratome wie Stickstoff oder Sauerstoff enthalten, gut etabliert. Die Koordination von f-Elementen mit weicheren Schwefeldonoren ist weniger verbreitet, aber es gibt Beispiele, insbesondere mit Thiolatliganden. nih.gov Die Komplexierung von Lanthanoid-Ionen mit Liganden, die sowohl N- als auch S-Donoratome enthalten, stellt ein interessantes Zusammenspiel von Bindungspräferenzen dar. In einigen Fällen wurde beobachtet, dass Thiocyanat-Ionen (NCS⁻) über das Stickstoffatom an f-Block-Metalle binden, was die Präferenz für den härteren Donor widerspiegelt. nih.gov
Strukturelle und elektronische Eigenschaften von Azan;Sulfan-Koordinationsverbindungen
Die Art und Weise, wie Azan;Sulfan-Liganden an Metallzentren binden, und die daraus resultierenden elektronischen Strukturen sind entscheidend für das Verständnis der Eigenschaften und der Reaktivität dieser Komplexe.
Azan;Sulfan-Liganden können verschiedene Koordinationsmodi annehmen, je nach Struktur des Liganden und der Natur des Metallions.
Monodentat: Der Ligand bindet an das Metallion über nur ein Donoratom, entweder Stickstoff oder Schwefel.
Bidentat: Der Ligand bindet über sowohl das Stickstoff- als auch das Schwefelatom an dasselbe Metallzentrum und bildet einen stabilen Chelatring. Dies ist ein sehr verbreiteter Koordinationsmodus für Liganden, die aus der Kondensation von Aminen und Thiolen abgeleitet sind. nih.govnih.govwikipedia.org
Brückenbildend: Der Ligand verbindet zwei oder mehr Metallzentren. Thiolatgruppen sind besonders anfällig für die Bildung von Brückenstrukturen. wikipedia.org
Die Koordinationszahl und die Geometrie um das Metallzentrum werden durch die Anzahl der Donor-Atome und die sterischen Anforderungen der Liganden bestimmt. libretexts.orgchemrevise.org Gängige Geometrien für Azan;Sulfan-Komplexe sind:
Quadratisch-planar: Häufig bei d⁸-Metallionen wie Ni(II) und Cu(II) beobachtet. nih.govresearchgate.net
Tetraedrisch: Typisch für d¹⁰-Ionen wie Zn(II). researchgate.net
Oktaedrisch: Gängig für Metalle mit einer Koordinationszahl von sechs, wie Fe(II) und Co(II). researchgate.netsavemyexams.com
Die Röntgenkristallographie ist die definitive Methode zur Bestimmung der exakten dreidimensionalen Struktur dieser Komplexe und liefert präzise Informationen über Bindungslängen und -winkel.
Tabelle 2: Typische Koordinationsgeometrien von Metallkomplexen mit N,S-Liganden
| Metallion (d-Elektronenkonfiguration) | Koordinationszahl | Typische Geometrie | Beispiel |
|---|---|---|---|
| Cu(II) (d⁹) | 4 | Quadratisch-planar | [Cu(S2M3MB)₂] |
| Ni(II) (d⁸) | 4 | Quadratisch-planar | [Ni(S2M3MB)₂] |
| Zn(II) (d¹⁰) | 4 | Tetraedrisch | [Zn(L)Cl] |
| Fe(II) (d⁶) | 6 | Oktaedrisch | [Fe(L)Cl] |
| Co(II) (d⁷) | 6 | Oktaedrisch | [Co(L)Cl] |
Daten aus den Referenzen nih.gov und researchgate.net.
Interaktive Tabelle 2: Typische Koordinationsgeometrien von Metallkomplexen mit N,S-Liganden
| Metallion (d-Elektronenkonfiguration) | Koordinationszahl | Typische Geometrie | Beispiel |
| Cu(II) (d⁹) | 4 | Quadratisch-planar | [Cu(S2M3MB)₂] |
| Ni(II) (d⁸) | 4 | Quadratisch-planar | [Ni(S2M3MB)₂] |
| Ni(II) (d⁸) | 4 | Quadratisch-planar | [Ni(S2M3MB)₂] |
| Zn(II) (d¹⁰) | 4 | Tetraedrisch | [Zn(L)Cl] |
| Fe(II) (d⁶) | 6 | Oktaedrisch | [Fe(L)Cl] |
| Co(II) (d⁷) | 6 | Oktaedrisch | [Co(L)Cl] |
| Daten aus den Referenzen nih.gov und researchgate.net. |
Die Ligandenfeldtheorie (LFT), eine Anwendung der Molekülorbitaltheorie auf Übergangsmetallkomplexe, bietet einen detaillierten Rahmen zum Verständnis der elektronischen Struktur von Azan;Sulfan-Komplexen. wikipedia.org Sie beschreibt, wie die Wechselwirkung zwischen den Metall-d-Orbitalen und den Ligandenorbitalen zur Aufspaltung der d-Orbitale in verschiedene Energieniveaus führt. libretexts.org
In einem oktaedrischen Komplex spalten die d-Orbitale in zwei Sätze auf: die tiefer liegenden t₂g-Orbitale (dxy, dxz, dyz) und die höher liegenden eg-Orbitale (dx²-y², dz²). rsc.org Die Energiedifferenz zwischen diesen Sätzen wird als Ligandenfeldaufspaltungsparameter (Δo) bezeichnet. Die Größe von Δo hängt von der Art des Metalls, seinem Oxidationszustand und der Feldstärke der Liganden ab.
Azan;Sulfan-Liganden, die sowohl einen relativ harten Stickstoffdonor als auch einen weichen Schwefeldonor enthalten, nehmen eine mittlere Position in der spektrochemischen Reihe ein. Die genaue Position hängt von der spezifischen Natur des Liganden ab.
σ-Donation: Sowohl die Stickstoff- als auch die Schwefelatome spenden Elektronendichte an das Metallzentrum über σ-Bindungen.
π-Wechselwirkungen: Das Schwefelatom mit seinen p-Orbitalen kann als π-Donor fungieren, was tendenziell Δo verringert. libretexts.org Bestimmte Ligandengrundgerüste können auch π-Akzeptoreigenschaften aufweisen, die Δo erhöhen würden. wikipedia.org
Die elektronische Struktur dieser Komplexe wird experimentell durch UV-Vis-Spektroskopie untersucht, die die Energie der d-d-Elektronenübergänge misst. Theoretische Methoden wie die Dichtefunktionaltheorie (DFT) werden ebenfalls eingesetzt, um die elektronische Struktur zu berechnen und die experimentellen Beobachtungen zu interpretieren. nih.gov Studien an Eisen(III)-Thiolat-Komplexen haben beispielsweise gezeigt, dass die Wechselwirkungen zwischen den Fe-3d-Orbitalen und den S-3p-Orbitalen die elektronische Struktur dominieren und zu einzigartigen spektroskopischen Merkmalen führen. washington.edu Die Kovalenz der Metall-Schwefel-Bindung kann mit Techniken wie der Schwefel-K-Kanten-Röntgenabsorptionsspektroskopie untersucht werden, die Einblicke in die Verteilung der Elektronen zwischen Metall und Ligand gibt. nih.gov
Tabelle der erwähnten Verbindungen
| Verbindungsname | Formel/Abkürzung |
| S-2-Methylbenzyldithiocarbazat | S2MBDTC |
| 2-Methoxybenzaldehyd | C₈H₈O₂ |
| 3-Methoxybenzaldehyd | C₈H₈O₂ |
| 3-Thionicotinoylaminodibenzofuran | L |
| Kupfer(II)-acetat | Cu(CH₃COO)₂ |
| Nickel(II)-acetat | Ni(CH₃COO)₂ |
| Zink(II)-acetat | Zn(CH₃COO)₂ |
| Eisen(II)-chlorid | FeCl₂ |
| Cobalt(II)-chlorid | CoCl₂ |
| Cystein | C₃H₇NO₂S |
| Penicillamin | C₅H₁₁NO₂S |
| Thiocyanat | SCN⁻ |
Magnetic Properties of Azane (B13388619);sulfane Metal Complexes
The magnetic properties of metal complexes are profoundly influenced by the electronic structure of the central metal ion and the nature of its surrounding ligands. Azane;sulfane (N-S) ligands create a unique coordination environment that can tune the spin state of the metal center and mediate magnetic interactions between multiple metal ions in polynuclear complexes. The interplay between the metal d-orbitals and the nitrogen and sulfur donor atoms dictates whether a complex will be paramagnetic, with unpaired electrons, or diamagnetic, with all electrons paired.
The spin state of a transition metal ion in an this compound complex depends on the balance between the ligand field splitting energy (Δ) and the spin-pairing energy. acs.orgnih.gov Strong-field ligands induce a large splitting, favoring low-spin configurations where electrons pair up in lower energy orbitals. Weak-field ligands result in a smaller splitting, leading to high-spin configurations that maximize the number of unpaired electrons according to Hund's rule. rsc.org The specific combination of nitrogen (typically a stronger field donor) and sulfur (often a softer, more polarizable donor) in this compound ligands allows for fine-tuning of the ligand field environment.
A notable example involves di-iron complexes bridged by tetrathiolate ligands, which contain sulfur donors. In a series of trimetallic complexes, [FeMFe]²⁺ (where M = Ni(II), Pd(II), Pt(II)), antiferromagnetic coupling is observed between the terminal {Fe(NO)}⁷ units despite a significant Fe-Fe distance of approximately 6 Å. nih.gov The superexchange interaction is mediated through the thiolate sulfur atoms and the central diamagnetic metal. The strength of this antiferromagnetic coupling (J) increases down the group for the bridging metal (Ni < Pd < Pt), a trend attributed to the increased covalency of the M–S bonds, which enhances magnetic communication. nih.gov
Redox changes in these complexes can dramatically alter their magnetic properties. For instance, a sulfur-bridged Fe-Ni heterobimetallic complex containing a doublet {Fe(NO)}⁷ unit (S = 1/2) is paramagnetic. acs.org Upon one-electron reduction, the complex forms a high-spin {Fe(NO)}⁸ species, and the magnetic moment increases significantly, consistent with a shift to a triplet (S=1) state. acs.org This demonstrates the ability of the N-S ligand framework to support redox-induced spin-state switching.
| Complex | Spin State (S) / Configuration | Effective Magnetic Moment (μeff) [μB] | Exchange Coupling Constant (J) [cm⁻¹] | Magnetic Behavior |
|---|---|---|---|---|
| FeNi Adduct ({Fe(NO)}⁷) | 1/2 | 1.8 | N/A | Paramagnetic acs.org |
| [FeNi]⁻ Adduct ({Fe(NO)}⁸) | 1 | 3.1 | N/A | Paramagnetic (High-Spin) acs.org |
| [Fe(Ni)Fe]²⁺ | Coupled S=1/2 centers | N/A | -3.1 | Antiferromagnetic nih.gov |
| [Fe(Pd)Fe]²⁺ | Coupled S=1/2 centers | N/A | -23 | Antiferromagnetic nih.gov |
| [Fe(Pt)Fe]²⁺ | Coupled S=1/2 centers | N/A | -124 | Antiferromagnetic nih.gov |
Reactivity and Catalytic Applications of this compound Metal Complexes
The unique electronic and structural features imparted by this compound ligands make their metal complexes promising candidates for catalysis. The combination of hard nitrogen and soft sulfur donors can stabilize multiple metal oxidation states, facilitate electron transfer, and provide open coordination sites for substrate binding and activation.
Small Molecule Activation (e.g., Carbon Dioxide, Hydrogen Sulfide)
The activation of small, thermodynamically stable molecules like carbon dioxide (CO₂) and hydrogen sulfide (B99878) (H₂S) is a significant challenge in chemistry. Metal complexes with N-S ligands have shown potential in this area, leveraging the distinct properties of both the metal center and the ligand scaffold.
Carbon Dioxide (CO₂) Activation: The electrochemical or photochemical reduction of CO₂ to value-added products like carbon monoxide (CO), formic acid, or methanol is a key goal for sustainable chemistry. rsc.orgmdpi.commdpi.com Metal complexes featuring sulfur-containing ligands can act as catalysts for this transformation. mdpi.com The sulfur atoms in the ligand can influence the electronic properties of the metal center, tuning its redox potential for CO₂ reduction. nih.gov For example, replacing nitrogen donors with more polarizable sulfur atoms in a cobalt complex was shown to stabilize the reduced anionic form of the catalyst and positively shift the reduction potential. nih.gov This modification enhanced the catalytic current for CO₂ reduction under anhydrous conditions. nih.gov Furthermore, structurally robust metal-sulfur clusters can provide a site for the reductive activation of CO₂. In one instance, CO₂ activated on a µ₃-S site of an iron-molybdenum-sulfur cluster was catalytically converted to α-keto acids. nih.gov
Hydrogen Sulfide (H₂S) Activation: H₂S is now recognized as an important biological signaling molecule, a "gasotransmitter," alongside nitric oxide (NO) and carbon monoxide (CO). rsc.orgnih.govjuniperpublishers.com Its biological activity often involves interaction with metal centers in metalloproteins. Synthetic metal complexes can provide insight into these interactions and the fundamental chemistry of H₂S activation. Research has explored the coordination chemistry of H₂S with metal complexes and the activation of hydrogen on complexes with sulfide ligands. researchgate.net Additionally, water-soluble metal carbonyl complexes bearing a hydrosulfide (B80085) (SH⁻) ligand have been developed as controlled H₂S-releasing molecules, which could have applications in biology and medicine. rsc.org
Homogeneous Catalysis Mediated by Nitrogen-Sulfur Complexes
Homogeneous catalysis occurs when the catalyst and reactants are in the same phase, typically a liquid solution. wikipedia.org While sulfur compounds have sometimes been viewed as catalyst poisons, the intentional incorporation of sulfur donors into ligands can lead to highly effective and selective catalysts. mdpi.comuab.cat Complexes with mixed N-S ligands have been explored in a variety of catalytic transformations.
The field of bioinorganic chemistry provides inspiration, particularly in the study of nitrogenase, the enzyme responsible for biological nitrogen fixation. The active site of nitrogenase is a complex iron-molybdenum-sulfur cluster, highlighting nature's use of M-S compounds for challenging small molecule transformations. nih.govmdpi.com Synthetic efforts to model this reactivity have led to the development of iron complexes with sulfur- and carbon-based ligands that can bind and reduce N₂ to ammonia (B1221849). nih.gov
In the realm of organic synthesis, palladium complexes with sulfur-functionalized N-heterocyclic carbene (NHC) ligands have been tested in C-C cross-coupling reactions such as the Suzuki-Miyaura and Mizoroki-Heck reactions. mdpi.com Iron-catalyzed reactions have also been developed for the selective coupling of amides and sulfoxides to form N-S bonds, creating N-acyl sulfoximines. acs.org Furthermore, complexes with nitrogen and sulfur donors are being investigated for their potential in hydrogenation reactions. While sulfur-free substrates are common, specialized catalysts like ruthenium-sulfur nanoparticles have shown tolerance to sulfur-containing substrates in the hydrogenation of quinolines. nih.govacs.org These examples underscore the growing interest in harnessing the properties of N-S ligand environments for a broad range of catalytic applications.
Redox Chemistry and Electrochemistry of Coordination Compounds
The electrochemical behavior of this compound metal complexes is central to their catalytic function, particularly in redox-based transformations like CO₂ reduction. Cyclic voltammetry is a key technique used to probe the electron transfer properties of these compounds, revealing redox potentials and the stability of different oxidation states. nih.govresearchgate.net
Ligands containing sulfur, such as dithiolenes, are often "redox-active" or "non-innocent," meaning the ligand itself can be oxidized or reduced, storing and releasing electrons during a catalytic cycle. nih.govnih.gov This property provides an additional pathway for electron transfer beyond just the metal center, which can be highly beneficial for multi-electron reactions. The high degree of control over redox potentials in metal-dithiolene complexes is enabled by the non-innocence of the ligands, where frontier orbitals have significant sulfur character. acs.orgnih.gov
Studies on macrobicyclic cobalt(III) complexes with mixed nitrogen-sulfur donors have detailed their electrochemical properties. acs.org Similarly, the electrochemistry of iron nitrosyl complexes with various sulfur-containing ligands has been investigated, often in conjunction with DFT calculations to understand the electronic structure of the oxidized and reduced forms. researchgate.netdntb.gov.ua
In a sulfur-bridged Fe-Ni complex, two reversible redox events were observed. acs.org The first reduction was centered on the {Fe(NO)} unit, while the second was associated with the nickel-dithiolene portion of the molecule. The ability of the N-S framework to stabilize these various redox states is crucial for its potential application in multi-electron catalytic processes. This is particularly relevant for CO₂ reduction, where the catalytic cycle involves multiple electron and proton transfer steps. For an iron dithiolene complex, cyclic voltammetry under a CO₂ atmosphere showed a significant catalytic current enhancement compared to under N₂, indicating its activity for CO₂ reduction. nih.gov
| Complex | Redox Couple | Potential (V vs. ref.) | Solvent/Electrolyte | Reference |
|---|---|---|---|---|
| [Fe₂(μ-SPh)₂(NO)₄] | [Fe₂]/[Fe₂]⁻ | -0.78 (vs. Ag/AgCl) | CH₂Cl₂ / TBAPF₆ | dntb.gov.ua |
| [Fe₂(μ-SPh)₂(NO)₄] | [Fe₂]⁻/[Fe₂]²⁻ | -1.25 (vs. Ag/AgCl) | CH₂Cl₂ / TBAPF₆ | dntb.gov.ua |
| (TEA)[Fe(mnt)₂] | [Fe]¹⁻/[Fe]²⁻ | -0.89 (vs. Fc⁺/Fc) | MeCN / TBAPF₆ | nih.gov |
| [Fe(Ni)Fe]²⁺ | {Fe(NO)}⁷/{Fe(NO)}⁸ (1st red.) | -0.76 (vs. Fc⁺/Fc) | DMF / TBAPF₆ | nih.gov |
| [Fe(Ni)Fe]²⁺ | {Fe(NO)}⁷/{Fe(NO)}⁸ (2nd red.) | -0.97 (vs. Fc⁺/Fc) | DMF / TBAPF₆ | nih.gov |
| [Fe(Pd)Fe]²⁺ | {Fe(NO)}⁷/{Fe(NO)}⁸ (1st red.) | -0.85 (vs. Fc⁺/Fc) | DMF / TBAPF₆ | nih.gov |
Solid State Chemistry and Materials Science Applications of Azane;sulfane
Crystallography and Polymorphism of Azane (B13388619);sulfane
The arrangement of atoms in the solid state is fundamental to a material's properties. For azane;sulfane and its derivatives, understanding their crystallography and polymorphism is key to harnessing their potential. Nitrogen-sulfur compounds are known to form a variety of cyclic and chain-like structures, a characteristic that underpins their diverse crystalline forms.
Crystal Engineering Principles in Nitrogen-Sulfur Systems
Crystal engineering in nitrogen-sulfur systems focuses on understanding and utilizing intermolecular interactions to control the assembly of molecules into predictable and functional crystalline architectures. The behavior of sulfur in crystal engineering can sometimes be enigmatic. While the volume of a sulfur atom is comparable to that of a methylene group, leading to isostructural crystals in some cases, it can also lead to entirely different packing arrangements in others researchgate.net.
Key intermolecular interactions in nitrogen-sulfur systems include:
van der Waals forces: These are ubiquitous and play a significant role in the packing of these molecules.
Hydrogen bonding: In compounds containing N-H or S-H functionalities, hydrogen bonds can be powerful directional forces for crystal assembly.
Chalcogen bonding: The interaction between an electrophilic region on a sulfur atom and a nucleophilic region on another atom is a significant directional force in the crystal packing of sulfur-containing molecules.
π-π stacking: In aromatic nitrogen-sulfur heterocycles, the stacking of rings contributes to the stability of the crystal lattice openmedicinalchemistryjournal.com.
These interactions can be tuned by modifying the molecular structure, for instance, by introducing different substituents, to guide the self-assembly process towards desired crystal symmetries and properties.
Influence of Synthesis Conditions on Crystalline Phases
The crystalline phase of a nitrogen-sulfur compound can be highly dependent on the conditions under which it is synthesized and crystallized. Factors such as solvent, temperature, pressure, and the rate of cooling or evaporation can all influence the final crystal structure and morphology.
For example, the recrystallization of elemental sulfur, a simple S-S bonded system, from different organic solvents and at varying levels of saturation demonstrates the profound impact of synthesis conditions. The use of non-polar organic solvents with aromatic π-electrons, such as toluene, can promote the dissolution of sulfur mdpi.com. The subsequent crystallization process is influenced by the degree of supersaturation, which affects the relative rates of crystal nucleation and growth. This can lead to the formation of sulfur crystals with different habits and sizes, ranging from fine powders to larger, well-defined crystals mdpi.com.
In more complex nitrogen-sulfur ring systems, kinetically controlled reactions can lead to the formation of specific isomers or polymorphs. The choice of reactants and reaction pathways is crucial in obtaining the desired crystalline product researchgate.net. For instance, different synthetic routes to prepare tetrasulfur tetranitride (S₄N₄) can yield crystals of varying quality and purity scribd.com.
This compound in Advanced Materials Research
The unique electronic and structural properties of nitrogen-sulfur compounds make them attractive candidates for the development of a wide range of advanced materials. Their ability to form stable scaffolds, conduct ions, and participate in surface reactions has opened up avenues for their application in diverse technological fields.
Development of Functional Materials Based on Nitrogen-Sulfur Scaffolds
Nitrogen-sulfur containing heterocycles are a significant class of compounds that have been extensively explored for the development of functional materials openmedicinalchemistryjournal.commdpi.com. These scaffolds are integral to a variety of applications due to their inherent physicochemical properties.
Key attributes of nitrogen-sulfur scaffolds:
Structural Diversity: They can form a wide array of ring sizes (three, four, five, six-membered, and larger) and can be fused to other ring systems, leading to a vast chemical space for designing new materials mdpi.com.
Electronic Properties: The presence of heteroatoms and the potential for delocalized π-bonding give rise to interesting electronic and optical properties, making them suitable for applications in molecular conductors and magnets openmedicinalchemistryjournal.com.
Tunability: The properties of these scaffolds can be readily modified by introducing various functional groups, allowing for the fine-tuning of their electronic, optical, and biological activities openmedicinalchemistryjournal.com.
Nitrogen-sulfur scaffolds are found in a wide range of functional materials, including pharmaceuticals, agrochemicals, dyes, and cosmetics mdpi.com. Their versatility continues to attract the interest of chemists for creating novel materials with tailored properties openmedicinalchemistryjournal.com.
Applications in Energy-Related Materials (e.g., Solid Electrolytes, Photovoltaics)
One of the most promising areas for the application of sulfur-containing materials is in energy storage, particularly in all-solid-state batteries. Sulfide-based solid-state electrolytes (SSEs) have garnered significant attention due to their high ionic conductivity at room temperature and good mechanical properties rsc.orgmdpi.comnih.gov.
The advantages of sulfide (B99878) SSEs stem from the properties of the sulfur atom. The lower electronegativity and larger ionic radius of sulfur compared to oxygen weaken the interaction between mobile cations (like Li⁺ or Na⁺) and the anionic framework, facilitating faster ion transport mdpi.com. This results in ionic conductivities that can approach those of liquid electrolytes, a crucial factor for high-performance batteries mdpi.com.
Challenges and Research Directions in Sulfide Solid Electrolytes:
Interfacial Stability: A major challenge is the chemical and electrochemical stability of sulfide electrolytes at the interface with high-capacity electrodes like lithium metal rsc.orgmdpi.commdpi.com.
Air Sensitivity: Many sulfide SSEs are sensitive to moisture and air, requiring inert atmosphere for processing and encapsulation mdpi.commdpi.com.
Synthesis: Research is focused on developing scalable and cost-effective synthesis methods, such as melt-quenching, high-energy ball milling, and liquid-phase reactions, to produce high-quality sulfide electrolyte powders mdpi.com.
While the application in photovoltaics is less established, the tunable electronic properties of nitrogen-sulfur compounds suggest potential for their use as components in solar cells, for example, as hole-transporting materials or sensitizers, although this remains an area for future exploration.
Advanced Research Methodologies and Techniques for Azane;sulfane Studies
In Situ and Operando Spectroscopic Investigations
In situ and operando spectroscopic techniques are invaluable for studying nitrogen-sulfur compounds under realistic reaction conditions, providing real-time information about transient species, reaction pathways, and structural changes. These methods allow researchers to correlate catalytic performance or electrochemical behavior with dynamic changes occurring within the material or system.
Various spectroscopic methods have been adapted for in situ and operando studies of systems involving sulfur, which can be extended to nitrogen-sulfur compounds. Techniques such as X-ray Absorption Spectroscopy (XAS) can monitor the electronic structures and oxidation states of sulfur species during electrochemical processes, providing compositional information on nearly all sulfur species during redox reactions. dtlab-ntu.comchinesechemsoc.org In situ X-ray Diffraction (XRD) is effective for tracking changes in the crystalline structure of solid sulfur species, such as the formation and dissolution of Li₂S in lithium-sulfur batteries. dtlab-ntu.comchinesechemsoc.org
Other techniques like in situ Raman spectroscopy are highly useful for qualitatively detecting certain polysulfides and understanding reaction pathways in electrocatalysis by studying the structure of catalytic active sites and mechanisms. chinesechemsoc.orgresearchgate.net UV-Vis spectroscopy can monitor rapid changes in soluble polysulfides due to their distinct adsorption properties. dtlab-ntu.comchinesechemsoc.org In situ X-ray Photoelectron Spectroscopy (XPS) and Electron Energy Loss Spectroscopy (EELS) offer insights into the surface composition and chemical environment of elements during charge and discharge processes. nih.gov Techniques such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy can also provide valuable information on molecular structures and functional groups present during reactions. dtlab-ntu.comnih.gov
The application of these techniques requires specialized cell designs and environmental controls, particularly when dealing with reactive species or air-sensitive compounds, highlighting the technical challenges and advancements in this area of research. nih.gov
Advanced Electrochemical Characterization Techniques
Electrochemical techniques are crucial for understanding the behavior of nitrogen-sulfur compounds, particularly in applications like energy storage and electrocatalysis. These methods probe the electrical properties, reaction kinetics, and charge transfer processes at electrode interfaces.
Electrochemical characterization is widely used for nitrogen-sulfur co-doped materials, which are explored for applications such as supercapacitors and oxygen evolution reactions. acs.orgnih.govrsc.orgrsc.orgresearchgate.net These techniques help evaluate the electrocatalytic activity and charge storage mechanisms. Studies on the electrochemical behavior of specific sulfur-nitrogen compounds also contribute to understanding their redox properties. acs.org Furthermore, electrochemical methods are employed to investigate phenomena like sulfur poisoning of catalysts, providing insights into surface interactions and regeneration processes. bham.ac.uk
Electrochemical Impedance Spectroscopy (EIS)
Electrochemical Impedance Spectroscopy (EIS) is a powerful non-destructive technique used to analyze the impedance of an electrochemical system over a range of frequencies. This allows for the deconvolution of various electrochemical processes occurring at the electrode-electrolyte interface, such as charge transfer kinetics, diffusion processes, and capacitive behavior.
In the context of nitrogen-sulfur compounds and materials, EIS is frequently used to confirm enhanced charge transfer properties in nitrogen-sulfur co-doped materials compared to their undoped counterparts. acs.orgresearchgate.net For instance, studies on nitrogen-sulfur co-doped activated carbon-coated multiwalled carbon nanotubes have utilized EIS to demonstrate improved charge transfer. acs.org In lithium-sulfur batteries and supercapacitors, EIS helps in understanding the charge-transfer process at the electrode-electrolyte interface and the diffusion of soluble species like lithium polysulfides. researchgate.netoaepublish.com EIS is also applied in studies of corrosion influenced by sulfur compounds, where changes in polarization resistance can be determined. psu.edu
Analysis of EIS data often involves fitting the experimental spectra to equivalent electrical circuits that model the different electrochemical processes. The parameters obtained from these fits, such as charge transfer resistance and Warburg impedance, provide quantitative information about the system's electrochemical performance. oaepublish.compsu.edu
Cyclic Voltammetry (CV) and Differential Pulse Voltammetry (DPV)
Cyclic Voltammetry (CV) and Differential Pulse Voltammetry (DPV) are versatile techniques used to study the electrochemical behavior of analytes and electrode materials. CV involves sweeping the potential of a working electrode linearly between two limits at a constant rate while measuring the resulting current. This provides information about redox potentials and reaction kinetics. DPV, a pulse technique, applies a series of potential pulses with increasing amplitude, offering enhanced sensitivity for quantitative analysis by minimizing the charging current.
CV and DPV are employed to examine the electrochemical activity of modified electrodes towards the detection and oxidation of sulfur-containing compounds, including sulfur-containing amino acids. derpharmachemica.com They are also used to characterize the electrochemical behavior of nitrogen-sulfur co-doped materials for applications like supercapacitors and electrocatalysis. nih.govrsc.org
These techniques are valuable for determining key electrochemical properties and can be used for the quantitative assessment of sulfur-containing species. mdpi.com DPV, in particular, is noted for its high sensitivity due to the minimization of background current, making it suitable for electroanalysis applications. mdpi.comscielo.org.co Studies on hydrogen sulfide (B99878) detection have utilized CV and DPV to understand the electrochemical properties, although interpretation can be complicated by surface passivation due to elemental sulfur production. nih.gov
CV is often used to observe electro-oxidation activity and study the redox processes occurring at the electrode surface. derpharmachemica.comnih.gov DPV can provide well-defined peaks for analytical purposes, allowing for the determination of parameters such as limit of detection and sensitivity. derpharmachemica.commdpi.com
Data Analysis and Interpretation in Nitrogen-Sulfur Research
The study of nitrogen-sulfur compounds generates complex datasets from both experimental and computational approaches. Effective data analysis and interpretation are essential for extracting meaningful insights and advancing the understanding of these systems.
Cheminformatics and Machine Learning Approaches for Nitrogen-Sulfur Compounds
Cheminformatics and machine learning (ML) approaches are increasingly applied in the study of nitrogen-sulfur compounds to explore chemical space, predict properties, and optimize material design. These computational methods can analyze large datasets of chemical structures and associated properties to identify trends and build predictive models.
Cheminformatics techniques, such as the use of molecular descriptors and fingerprints, are used to represent the structural features of nitrogen-sulfur compounds in a format suitable for computational analysis. mdpi.comcopernicus.orgarxiv.org Machine learning algorithms can then be trained on these representations to predict various properties, including bioactivities or performance in specific applications. rsc.orgmdpi.comnih.gov
Studies have utilized ML to explore the chemical space of compounds and identify substructures that are important for particular properties. mdpi.comnih.gov For instance, ML has been applied to predict the penetration of compounds through the blood-brain barrier, noting the prevalence of nitrogen-containing compounds. nih.gov In materials science, ML is used to optimize the composition of nitrogen and sulfur co-doped electrocatalysts for enhanced performance. rsc.org
Cheminformatics and ML can also be applied to analyze computational chemistry data. For example, statistical analysis of interatomic transfer integrals calculated for a large set of compounds indicated that nitrogen-sulfur pairs tend to have high transfer integrals, which is relevant for the design of organic semiconductors. nih.gov
Statistical Analysis of Experimental and Computational Data
Statistical analysis plays a vital role in interpreting experimental and computational data in nitrogen-sulfur research. It allows for the assessment of data variability, the identification of significant trends, and the validation of models.
In experimental studies, statistical methods are used to analyze replicate measurements, determine experimental errors, and compare results obtained under different conditions. For example, statistical analysis is applied to atmospheric deposition data of nitrogen and sulfur compounds to identify temporal trends and evaluate the performance of atmospheric chemistry models. osti.govresearchgate.net
Computational studies often generate large amounts of data that require statistical analysis. The statistical analysis of computationally derived properties, such as interatomic transfer integrals, can reveal fundamental relationships between molecular structure and electronic properties in nitrogen-sulfur containing systems. nih.gov Comparing experimental measurements with results from computational simulations, such as in studies of nitrogen and sulfur chemistry in flames, also relies on statistical approaches to evaluate the agreement and identify areas where models need refinement. researchgate.net
Statistical methods are also integral to the development and validation of cheminformatics and machine learning models, where metrics such as root mean square error (RMSE), coefficient of determination (R²), and Nash-Sutcliffe coefficient of determination (NSCD) are used to assess model performance. researchgate.net
Q & A
Q. Methodological Recommendation :
- Use multi-method validation (e.g., combining cyanolysis with fluorescent probes) to cross-verify results.
- Include controls for reductant interference and oxidative artifacts.
How can researchers design experiments to distinguish between azane (NH₃) and sulfane (S⁰) interactions in mixed-ligand coordination complexes?
Advanced Research Question
Azane (NH₃) and sulfane (S⁰) ligands exhibit distinct electronic and steric effects in coordination chemistry. To study their competitive binding:
- Spectroscopic Techniques : Use X-ray absorption spectroscopy (XAS) to probe ligand geometry and oxidation states.
- Thermodynamic Analysis : Perform isothermal titration calorimetry (ITC) to quantify binding affinities .
- Computational Modeling : Apply density functional theory (DFT) to predict ligand preferences in specific metal centers .
Key Consideration : Control pH and solvent polarity, as NH₃ is pH-sensitive, while S⁰ solubility varies with solvent .
What experimental strategies mitigate contradictions in reported sulfane sulfur stability under varying redox conditions?
Data Contradiction Analysis
Discrepancies in sulfane sulfur stability often arise from differences in:
Q. Resolution Approach :
- Standardize redox buffers (e.g., glutathione ratios) to mimic physiological conditions.
- Compare data across multiple detection platforms (e.g., HPLC, fluorescence, mass spectrometry) .
How should researchers structure studies investigating the catalytic role of azane in sulfane sulfur transfer reactions?
Experimental Design
To elucidate mechanistic pathways:
Kinetic Studies : Monitor reaction rates using stopped-flow spectroscopy under controlled NH₃ concentrations.
Isotopic Labeling : Use ¹⁵N-labeled NH₃ to track nitrogen participation in intermediate formation .
Competitive Inhibition : Introduce analogs like trimethylamine to test ligand specificity.
Q. Reporting Standards :
- Clearly define catalytic cycles in the "Research Problem" section .
- Disclose solvent systems and temperature gradients, as NH₃ volatility affects reproducibility .
What are the limitations of current computational models in predicting azane-sulfane reactivity, and how can they be improved?
Advanced Research Question
Existing DFT models often oversimplify solvation effects and van der Waals interactions in azane-sulfane systems.
How can researchers ensure methodological rigor when synthesizing azane-functionalized sulfane polymers?
Basic Research Question
- Synthesis Protocols : Use Schlenk-line techniques to prevent oxygen/moisture contamination.
- Characterization :
- Elemental Analysis : Confirm N:S ratios via combustion analysis.
- Spectroscopy : Employ Raman spectroscopy to identify S–S and N–H vibrational modes .
- Reproducibility : Document batch-specific variables (e.g., stirring rate, cooling gradients) .
What criteria should guide the selection of analytical techniques for quantifying azane-sulfane adducts in environmental samples?
Q. Methodological Guidance
- Sensitivity : Use LC-MS/MS for trace-level detection (ppb range).
- Selectivity : Pair ion chromatography with UV-Vis detection to distinguish NH₃/S⁰ adducts from interferents.
- Data Validation : Include spike-recovery experiments and matrix-matched calibration .
How do pH and temperature jointly influence the equilibrium between azane and sulfane in aqueous systems?
Basic Research Question
- Experimental Framework :
- Data Interpretation : Highlight deviations from ideal behavior due to ionic strength effects .
What are the best practices for reconciling conflicting data on sulfane sulfur’s antioxidant vs. pro-oxidant roles?
Data Contradiction Analysis
Contradictions often stem from:
- Dose-Dependent Effects : Low concentrations may act as antioxidants, while high levels induce oxidative stress.
- Cell-Type Specificity : Use primary cells instead of immortalized lines to reduce artifacts .
Recommendation : Perform redox-sensitive dye assays (e.g., roGFP) in parallel with traditional thiobarbituric acid (TBA) tests .
How should interdisciplinary studies on azane-sulfane biochemistry address terminology barriers between chemistry and biology fields?
Q. Methodological Guidance
Q. Tables
| Detection Method | Principle | Limitations | References |
|---|---|---|---|
| Cyanolysis | CN⁻ reaction → SCN⁻ quantification | Non-specific, pH-dependent | |
| DTT Reduction + HPLC | H₂S generation → chromatographic analysis | Artifacts from reductants | |
| SSP2 Fluorescent Probe | Cyclization-mediated fluorescence | Limited species specificity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
